molecular formula C25H24N2O B12803788 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone CAS No. 3532-51-2

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone

Cat. No.: B12803788
CAS No.: 3532-51-2
M. Wt: 368.5 g/mol
InChI Key: XOFLLIGIYUYVOD-UHFFFAOYSA-N
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Description

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two phenyl groups, a piperidinyl group, and an isoindolinone core. Its unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with piperidine and phenyl-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenyl-3-(1-morpholinyl)-1-isoindolinone
  • 2,3-Diphenyl-3-(1-pyrrolidinyl)-1-isoindolinone
  • 2,3-Diphenyl-3-(1-azepanyl)-1-isoindolinone

Uniqueness

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

3532-51-2

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2,3-diphenyl-3-piperidin-1-ylisoindol-1-one

InChI

InChI=1S/C25H24N2O/c28-24-22-16-8-9-17-23(22)25(20-12-4-1-5-13-20,26-18-10-3-11-19-26)27(24)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19H2

InChI Key

XOFLLIGIYUYVOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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